molecular formula C12H21NO5 B11767236 Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate

Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B11767236
M. Wt: 259.30 g/mol
InChI Key: VGYDPRSARCAHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a chemical compound with a complex structure that includes a pyran ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through various methods, including cyclization reactions involving dihydropyran or related intermediates.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical transformations. The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2H-pyran-3-carboxylate: Lacks the Boc protecting group, making it more reactive.

    Ethyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-furan-3-carboxylate: Contains a furan ring instead of a pyran ring.

Uniqueness

Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is unique due to its combination of a pyran ring, Boc protecting group, and methyl ester, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-8(6-17-7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

VGYDPRSARCAHFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.